![molecular formula C20H20N2O7 B2487238 Talidomida-O-PEG2-propargil CAS No. 2098487-52-4](/img/structure/B2487238.png)
Talidomida-O-PEG2-propargil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thalidomide derivatives, including those with modifications such as 4'-ether-PEG2-alkyne, often involves strategies to overcome the compound's configurational instability. For example, the asymmetric synthesis of novel 4-substituted thalidomide analogues demonstrates a method to maintain stereochemical stability by introducing alkyl or aryl groups at specific positions, which could be applied to the synthesis of Thalidomide 4'-ether-PEG2-alkyne derivatives (Yamada et al., 2006).
Molecular Structure Analysis
The molecular structure of thalidomide and its analogs, including the 4'-ether-PEG2-alkyne variant, is crucial for understanding their chemical behavior and reactivity. The crystal structure analysis of thalidomide analogs provides insights into the spatial arrangement of atoms and functional groups, influencing their chemical and biological activities (Hijji et al., 2018).
Chemical Reactions and Properties
Thalidomide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the carbonylative Sonogashira coupling reaction is an efficient method to link aryl iodides with terminal alkynes, which could be relevant for modifying thalidomide molecules, including the 4'-ether-PEG2-alkyne derivative, to create new compounds with unique properties (Zhao et al., 2014).
Physical Properties Analysis
The physical properties of thalidomide and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. For example, modification of the thalidomide molecule can lead to changes in aqueous solubility and melting points, which are important for their physical handling and potential application in various fields (Goosen et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thalidomide derivatives are key to their functionality and applications. The creation of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether, for instance, illustrates a method for introducing functional groups that can enhance the chemical properties of PEG derivatives, potentially applicable to Thalidomide 4'-ether-PEG2-alkyne for bioconjugation and other purposes (Herzberger et al., 2017).
Aplicaciones Científicas De Investigación
- Los derivados de la talidomida, incluida la Talidomida-O-PEG2-propargil, han mostrado potencial en el tratamiento del cáncer. Exhiben efectos antiangiogénicos al inhibir la formación de vasos sanguíneos alrededor de los tumores. Además, modulan la respuesta inmune, lo que podría mejorar la capacidad del cuerpo para combatir las células cancerosas .
- Los investigadores exploran la this compound como un componente en los sistemas de administración de fármacos. Su enlace de polietilenglicol (PEG) permite la liberación controlada de agentes terapéuticos. Al conjugar los fármacos a este compuesto, la administración dirigida a tejidos específicos se vuelve factible .
- La this compound encuentra aplicaciones en la nanotecnología. Su grupo funcional alquino permite la química de clic, facilitando la unión de nanopartículas u otras moléculas bioactivas. Los investigadores la utilizan para crear materiales funcionalizados para la administración de fármacos, el diagnóstico y la ingeniería de tejidos .
- Las PROTACs están emergiendo como un nuevo enfoque en el desarrollo de fármacos. La this compound sirve como un ligando para Cereblon, un componente clave en las PROTACs. Estas moléculas degradan selectivamente las proteínas asociadas a enfermedades al reclutarlas para la ubiquitinación y la posterior degradación proteasómica .
- Las propiedades del polímero injertado de la this compound la hacen valiosa en la modificación de superficies. Los investigadores la utilizan para funcionalizar materiales, como recubrimientos para dispositivos médicos o andamios tisulares. La porción de PEG mejora la biocompatibilidad y reduce la inmunogenicidad .
- La this compound sirve como un andamiaje versátil para la síntesis de péptidos. Su grupo alquino permite reacciones de acoplamiento eficientes. Los investigadores la utilizan para crear ligandos para estudiar las interacciones de proteínas, el cribado de fármacos y los estudios de unión a receptores .
Terapia contra el cáncer e Inmunomodulación
Sistemas de administración de fármacos
Nanotecnología y Biomateriales
Quimeras de direccionamiento de proteólisis (PROTACs)
Química de polímeros y modificación de superficies
Soporte de síntesis de péptidos y estudios de ligandos
En resumen, la this compound juega un papel multifacético en la investigación médica, el desarrollo de fármacos y la ciencia de los materiales. Su combinación única de talidomida, PEG y funcionalidades de alquino abre emocionantes posibilidades para aplicaciones innovadoras . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-O-PEG2-propargyl, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .
Biochemical Pathways
The biochemical pathways affected by Thalidomide-O-PEG2-propargyl are those involving the degradation of non-native substrates recruited to CRL4 CRBN
Pharmacokinetics
It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of Thalidomide-O-PEG2-propargyl’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.
Action Environment
The action, efficacy, and stability of Thalidomide-O-PEG2-propargyl can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .
Cellular Effects
The cellular effects of Thalidomide-O-PEG2-propargyl are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes
Molecular Mechanism
The molecular mechanism of Thalidomide-O-PEG2-propargyl involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system
Dosage Effects in Animal Models
Information on the dosage effects of Thalidomide-O-PEG2-propargyl in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .
Metabolic Pathways
Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Subcellular Localization
The parent compound thalidomide has been shown to have effects on various subcellular compartments
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.